molecular formula C21H28BrNO4 B1263159 Cimetropium Bromide

Cimetropium Bromide

Cat. No.: B1263159
M. Wt: 438.4 g/mol
InChI Key: WDURTRGFUGAJHA-UHFFFAOYSA-M
Attention: For research use only. Not for human or veterinary use.
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Description

Cimetropium Bromide is a semisynthetic, quaternary ammonium antimuscarinic compound functioning as a potent antispasmodic agent . It acts as a muscarinic receptor antagonist, blocking acetylcholine to inhibit contractions in the gastrointestinal tract's smooth muscle, thereby reducing spasms and alleviating abdominal pain . This mechanism underpins its primary research applications in models of Irritable Bowel Syndrome (IBS), where clinical studies have demonstrated its efficacy in significantly reducing pain scores and improving global clinical conditions . Its research value is further highlighted by its ability to modulate gastrointestinal transit time, showing particular promise in models with prolonged transit . Investigations also explore its potential in studying hypercontractile esophageal disorders and non-cardiac chest pain . As a quaternary ammonium derivative of scopolamine, it is noted for its peripheral antimuscarinic effects with potentially fewer central nervous system side effects . The typical dosage used in clinical research is 50 mg, administered two to three times daily . This compound is for Research Use Only. It is not intended for diagnostic or therapeutic procedures and is strictly not for human consumption.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

[9-(cyclopropylmethyl)-9-methyl-3-oxa-9-azoniatricyclo[3.3.1.02,4]nonan-7-yl] 3-hydroxy-2-phenylpropanoate;bromide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H28NO4.BrH/c1-22(11-13-7-8-13)17-9-15(10-18(22)20-19(17)26-20)25-21(24)16(12-23)14-5-3-2-4-6-14;/h2-6,13,15-20,23H,7-12H2,1H3;1H/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDURTRGFUGAJHA-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[N+]1(C2CC(CC1C3C2O3)OC(=O)C(CO)C4=CC=CC=C4)CC5CC5.[Br-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H28BrNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

438.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

51598-60-8
Record name 9-Cyclopropylmethyl-7-(3-hydroxy-2-phenyl-propionyloxy)-9-methyl-3-oxa-9-azonia-tricyclo[3.3.1.02,4]nonane bromide
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthetic Methodologies and Chemical Derivatization of Cimetropium Bromide

Elucidation of Synthesis Pathways from Scopolamine (B1681570) Derivatives

The principal industrial synthesis of cimetropium (B130472) bromide starts with scopolamine hydrobromide. google.com This precursor, derived from plants of the Solanaceae family, undergoes a specific chemical transformation to yield the final product. alcheminternational.com

Mechanistic Insights into the Quaternization Reaction (SN2)

The core transformation in the synthesis of cimetropium bromide is the N-alkylation of the scopolamine free base, which is a quaternization reaction. This reaction proceeds through a bimolecular nucleophilic substitution (SN2) mechanism. The nitrogen atom of the tropane (B1204802) ring in scopolamine acts as the nucleophile, performing a backside attack on the electrophilic carbon of cyclopropylmethyl bromide. This single-step process involves a transition state where the new nitrogen-carbon bond forms as the carbon-bromine bond breaks. The stereochemistry of the scopolamine molecule is retained throughout the reaction.

Optimization of Reaction Conditions for Enhanced Yield and Purity

Optimizing reaction conditions is crucial for maximizing the yield and purity of this compound, with total yields reported to be over 50%. google.com A patented method outlines a process that begins with generating the scopolamine free base from scopolamine hydrobromide using a saturated potassium carbonate solution under ice-bath conditions (0–5°C). google.com The free base is then extracted into dichloromethane (B109758). google.com

The key quaternization step involves reacting the scopolamine solution with cyclopropylmethyl bromide under reflux, typically between 40-45°C for 6 to 15 hours. google.com Dichloromethane is often used as a single organic solvent, which simplifies the reaction steps. google.com Precise stoichiometric control, with a molar ratio of approximately 1:1.05 for scopolamine to cyclopropylmethyl bromide, is necessary to minimize side reactions like the formation of di-alkylated byproducts.

Upon completion, the reaction mixture is cooled, leading to the precipitation of this compound as a white crystalline solid. Purification is achieved through recrystallization, often using an ethanol-water mixture, to meet pharmacopeial standards of over 98% purity as determined by HPLC.

Table 1: Optimized Reaction Steps for this compound Synthesis This table is interactive. Users can sort and filter the data.

Step Reagents/Conditions Purpose
1 Scopolamine hydrobromide, Potassium Carbonate (K₂CO₃), Water (H₂O), 0–5°C Generation of the scopolamine free base. google.com
2 Dichloromethane (CH₂Cl₂), Water (H₂O) Extraction and phase separation of the free base. google.com
3 Cyclopropylmethyl bromide, Reflux (40–45°C) Quaternary ammonium (B1175870) formation (N-alkylation).

Advanced Synthetic Strategies for this compound and Analogs

The development of this compound analogs for structure-activity relationship studies involves advanced synthetic strategies that modify the core tropane alkaloid structure.

Application of Nucleophilic Substitution Techniques

Nucleophilic substitution is a foundational technique for creating analogs. numberanalytics.com By varying the alkylating agent in the SN2 quaternization reaction, a diverse range of substituents can be introduced at the nitrogen atom. This allows for systematic exploration of how different N-alkyl groups influence the molecule's properties. Transition metal catalysis, such as with copper or palladium, can be employed to enhance the efficiency and selectivity of these substitution reactions, particularly for more challenging substrates. numberanalytics.com

Exploration of Amide Bond Formation in Structural Modifications

Structural modifications can also be made to the ester group of the tropane scaffold. One approach involves the formation of amide bonds. This typically requires a multi-step process beginning with the hydrolysis of the ester in the parent tropane alkaloid to yield a carboxylic acid. This acid can then be coupled with various amines using standard peptide coupling reagents to form new amide derivatives. This strategy allows for the introduction of a wide variety of functional groups, significantly altering the molecule's chemical properties. The synthesis of novel diamides often involves reacting an amino-benzamide precursor with an appropriate acyl chloride in the presence of a base like triethylamine. mdpi.com

Process Efficiency and Sustainability in this compound Manufacturing

Modern pharmaceutical manufacturing places a strong emphasis on process efficiency and sustainability, aligning with the principles of green chemistry. numberanalytics.comscielo.br These principles include minimizing waste, reducing energy consumption, and using safer, recyclable solvents. numberanalytics.comindustrieinformatik.com

In the synthesis of this compound, the use of a single solvent like dichloromethane, which can be recycled with high efficiency (>95%), reduces production costs and lowers environmental pollution. google.com The low boiling point of dichloromethane (39.6°C) also contributes to energy savings during solvent recovery. Furthermore, adopting resource-efficient manufacturing processes, potentially guided by Manufacturing Execution Systems (MES), can optimize the use of raw materials and energy, further enhancing sustainability. industrieinformatik.comnextbigthing.ag The recycling of reagents, such as bromine, is another key strategy in the chemical industry to improve material efficiency and reduce environmental impact. chimia.ch

Solvent Selection and Recycling Strategies

The choice of solvent is a critical factor in the synthesis of this compound, influencing reaction efficiency, product purity, cost, and environmental impact. The modern synthetic route for this compound preferentially uses dichloromethane (DCM) as a single reaction solvent, a decision based on several key advantages over older methods that employed a variety of solvents. google.commdpi.com

Key Factors in Solvent Selection:

Extraction Efficiency : Dichloromethane demonstrates a favorable partition coefficient for the extraction of the scopolamine free base from the aqueous phase, ensuring a high recovery rate after the deprotonation step.

Reaction Medium : Dichloromethane serves as an effective medium for the N-alkylation reaction, allowing the reactants to remain in solution under mild reflux conditions.

Product Isolation : this compound has low solubility in dichloromethane (approximately 2.1 mg/mL at 25°C), which facilitates its precipitation and isolation upon cooling the reaction mixture. This property simplifies the purification process.

Energy Efficiency : Dichloromethane has a low boiling point (39.6°C), which significantly reduces the energy consumption required for its recovery and recycling through distillation.

Table 1: Comparison of Solvents in Quaternary Ammonium Salt Synthesis
SolventBoiling Point (°C)Key Characteristics & Relevance
Dichloromethane (DCM)39.6Preferred solvent for this compound synthesis. Low boiling point allows for easy and energy-efficient recycling. Facilitates product crystallization due to low solubility of the final salt.
Acetonitrile82Used in traditional synthesis of similar compounds (e.g., scopolamine N-butyl bromide), but often requires longer reaction times (e.g., up to 160 hours) and is considered more toxic and environmentally persistent.
Ethanol78.4Often used as a recrystallization solvent to purify the final product. Can be a greener solvent choice in some syntheses. researchgate.net
Dimethylformamide (DMF)153A high-boiling polar aprotic solvent sometimes used in N-alkylation reactions, but its use is discouraged under green chemistry principles. googleapis.com

Solvent Recycling Strategies:

A major advantage of using dichloromethane is its recyclability. In industrial-scale production, closed-loop systems are employed to capture and recycle the solvent. These systems can achieve a recovery efficiency of over 95%. The recycling process typically involves distillation to separate the volatile solvent from non-volatile impurities. purosolv.com For instance, a common industrial setup for recycling dichloromethane involves a dehydrating tower to remove water and a rectifying tower to separate it from other impurities before it is returned to the synthesis process. google.com This practice not only lowers production costs by reducing the need to purchase fresh solvent but also significantly minimizes the environmental footprint of the manufacturing process by reducing hazardous waste. seppure.com

Reduction of Environmental Impact in Synthetic Procedures

The modern synthesis of this compound using a single solvent aligns with several principles of green chemistry, aiming to reduce waste, improve efficiency, and minimize environmental pollution. mdpi.com This approach marks a significant improvement over older methods for preparing similar quaternary ammonium salts, which were often characterized by the use of multiple solvents, longer reaction times, and lower yields. google.com

Key Environmental Improvements:

Waste Reduction : The primary metric for evaluating the environmental impact of a chemical process is the E-Factor (Environmental Factor), which is the ratio of the mass of waste generated to the mass of the desired product. By using a recyclable solvent and achieving high yields, the E-Factor for this compound synthesis is significantly reduced. The main waste products are aqueous solutions containing inorganic salts like potassium bromide, which are considerably more benign than organic solvent waste. researchgate.net

By-product Minimization : The reaction is highly selective, with minimal by-product formation. Under controlled stoichiometry (a slight excess of the alkylating agent), the formation of di-alkylated species is typically less than 2%. The primary by-product is the inorganic salt from the reaction of the bromide counter-ion.

Energy Efficiency : The low boiling point of dichloromethane allows for solvent recovery via distillation with lower energy input compared to higher-boiling solvents, contributing to a more sustainable process.

Table 2: Green Chemistry Aspects of this compound Synthesis
PrincipleApplication in this compound Synthesis
Waste PreventionThe single-solvent method generates less waste compared to multi-solvent processes. The main by-product is an inorganic salt. google.com
Atom EconomyThe N-alkylation is an addition reaction, which generally has good atom economy. Precise stoichiometric control minimizes the formation of by-products.
Safer SolventsWhile dichloromethane has its own safety considerations, using it in a closed-loop, recycled system minimizes worker exposure and environmental release. rsc.org This is an improvement over older, more toxic, and less recoverable solvents.
Energy EfficiencyThe low boiling point of dichloromethane allows for recovery and recycling at lower temperatures, reducing overall energy consumption.

Preclinical Pharmacological Characterization of Cimetropium Bromide

Detailed Muscarinic Receptor Antagonism

The primary mechanism of action for cimetropium (B130472) bromide is its activity as a muscarinic receptor antagonist. patsnap.comjst.go.jp This action is central to its pharmacological effects, particularly on smooth muscle.

Cimetropium bromide functions by competitively inhibiting the binding of the neurotransmitter acetylcholine (B1216132) to muscarinic receptors located on the surface of smooth muscle cells. patsnap.com This competitive antagonism prevents the initiation of the signaling cascade that leads to muscle contraction, resulting in smooth muscle relaxation. patsnap.com This mechanism has been demonstrated in various in vitro preparations, including isolated colonic tissues. medchemexpress.commedchemexpress.comtargetmol.com By blocking the action of acetylcholine, this compound effectively reduces muscle spasms and hypermotility in the gastrointestinal tract. patsnap.com

The antagonist affinity and potency of this compound have been quantified in several isolated tissue studies. The pA2 value, a measure of antagonist affinity, for this compound has been determined in isolated colonic preparations, with values ranging from 7.41 to 7.82. medchemexpress.commedchemexpress.comtargetmol.comnih.gov In longitudinal muscle preparations of the guinea-pig ileum, the pA2 value was found to be 7.96. ncats.io

The inhibitory concentration (IC50) values further characterize its potency. In studies comparing its effects on contractions induced by different stimuli in guinea-pig ileum, the IC50 values were determined for contractions induced by acetylcholine, electrical field stimulation (EFS), and nicotine (B1678760). researchgate.net

Table 1: pA2 and IC50 Values for this compound in Guinea-Pig Ileum

Agonist/Stimulus Parameter Value
Acetylcholine pA2 7.96 ncats.io
Acetylcholine IC50 (nM) 33.0
Electrical Field Stimulation IC50 (nM) 16.5
Nicotine IC50 (nM) 22.0

Data derived from studies on guinea-pig ileum longitudinal muscle preparations. researchgate.net

This compound demonstrates a high affinity for muscarinic receptors, with a particular selectivity for the M3 subtype. patsnap.com M3 receptors are predominantly located in the gastrointestinal tract and are crucial for mediating smooth muscle contraction. patsnap.comnih.gov This selectivity for the M3 subtype allows for a more targeted therapeutic action on the gastrointestinal system, which can potentially minimize systemic side effects associated with non-selective antimuscarinic agents. patsnap.com

Comparative Pharmacological Efficacy and Potency

The pharmacological profile of this compound is further elucidated by comparing its efficacy and potency with other established antimuscarinic agents.

In preclinical pharmacological tests, this compound has been shown to be a potent antimuscarinic compound. researchgate.netresearchgate.net Its potency is reported to be only two to four times lower than that of atropine (B194438), depending on the experimental conditions. researchgate.netresearchgate.net

When compared with butylscopolamine, this compound demonstrates a more potent antimuscarinic effect in inhibiting contractions of longitudinal muscle preparations from the guinea-pig ileum. jst.go.jpresearchgate.netresearchgate.net Based on both pA2 and IC50 values, the order of relative potency in this tissue is atropine > cimetropium > butylscopolamine. researchgate.netresearchgate.net In the guinea-pig gallbladder, cimetropium is reported to be 150–200 times more potent than rociverine (B1679502) in relaxing contractions induced by bethanechol.

Table 2: Comparative Potency of Antimuscarinic Agents in Guinea-Pig Ileum

Compound pA2 (vs. Acetylcholine) IC50 (nM) (vs. Acetylcholine)
Atropine 8.47 5.3
This compound 7.96 33.0
Butylscopolamine 7.31 140.0

Data derived from studies on guinea-pig ileum longitudinal muscle preparations. researchgate.net

An interesting characteristic of this compound is its differential effect on contractions induced by electrical field stimulation (EFS) versus those induced by exogenous agonists like acetylcholine. jst.go.jpresearchgate.net It has been observed to have a more potent inhibitory effect on contractions induced by EFS or nicotine compared to its effect on contractions induced by exogenous acetylcholine. jst.go.jpresearchgate.netresearchgate.net This suggests that in addition to its postsynaptic muscarinic receptor antagonism, this compound may have other pharmacological actions. jst.go.jpmedchemexpress.com

One proposed mechanism for this differential effect is a potential weak action on muscarinic autoreceptors compared to atropine, and an inhibitory effect on the release of acetylcholine. jst.go.jpmedchemexpress.com Specifically, in superfusion experiments using preparations preloaded with labeled choline (B1196258), cimetropium was found to decrease the release of labeled acetylcholine induced by electrical field stimulation under conditions where muscarinic autoinhibition was blocked. medchemexpress.commedchemexpress.comtargetmol.com

Impact on Presynaptic Muscarinic Autoreceptors and Acetylcholine Release Modulation

This compound's interaction with the cholinergic nervous system extends beyond its well-documented antagonism of post-synaptic muscarinic receptors. Research indicates that it also modulates the release of acetylcholine (ACh) from presynaptic nerve terminals, a key neurotransmitter in the regulation of smooth muscle contraction. patsnap.comnih.gov

The modulation of ACh release is a critical aspect of its spasmolytic action. By reducing the amount of ACh available to bind to postsynaptic receptors, this compound enhances its primary antimuscarinic effect, leading to a more profound relaxation of smooth muscle. patsnap.com

Investigations into Ancillary Pharmacological Actions

Beyond its primary antimuscarinic properties, the preclinical characterization of this compound has unveiled additional mechanisms that contribute to its spasmolytic efficacy.

While this compound is primarily classified as an anticholinergic/antimuscarinic agent, there is evidence to suggest a potential interaction with calcium channels in smooth muscle cells. koreamed.orgscielo.org.co The contraction of smooth muscle is highly dependent on the influx of calcium ions (Ca2+) into the cells. patsnap.com Some antispasmodic drugs exert their effects by blocking these calcium channels, thereby preventing muscle contraction. koreamed.orgpatsnap.comresearchgate.net While compounds like pinaverium (B1222119) bromide and otilonium (B12848) bromide are well-characterized calcium channel blockers, the role of this compound in this regard is less defined but considered a part of its broader mechanism. scielo.org.coresearchgate.net This potential to modulate calcium influx represents another facet of its myolytic activity, contributing to the relaxation of gastrointestinal smooth muscle. scielo.org.co

In Vitro and In Vivo Spasmolytic Activity in Preclinical Models

The spasmolytic properties of this compound have been extensively evaluated in a variety of preclinical models, both in isolated tissues (in vitro) and in living organisms (in vivo).

In vitro studies have consistently demonstrated the potent spasmolytic effects of this compound on isolated gastrointestinal smooth muscle preparations. In models using the guinea-pig ileum, this compound has been shown to be a more potent inhibitor of muscle contraction than butylscopolamine. nih.gov It acts as a competitive antagonist to muscarinic-mediated contractions. medchemexpress.comglpbio.com

Furthermore, its efficacy has been confirmed in isolated human and canine colonic preparations, where it behaves as a competitive antagonist of muscarinic-induced contractions. medchemexpress.comnih.gov The affinity values (pA2) in these preparations have been reported to range between 7.41 and 7.82. medchemexpress.comglpbio.comnih.gov In vivo studies in conscious dogs with a colonic Thiry fistula have shown that intravenously administered this compound is a potent inhibitor of large bowel motility induced by both external and internal stimuli. medchemexpress.comnih.gov It effectively counteracts the colonic motor response to neostigmine (B1678181), affecting both the tonic and phasic components of the contractile response. medchemexpress.comnih.gov

Table 1: In Vitro and In Vivo Spasmolytic Activity of this compound

Model Preparation Key Findings Reference
In Vitro Guinea-Pig Ileum More potent antimuscarinic effect than butylscopolamine. nih.gov
In Vitro Human and Canine Colon Competitive antagonist of muscarinic-mediated contractions (pA2: 7.41-7.82). medchemexpress.comglpbio.comnih.gov

Preclinical and clinical studies have also investigated the effect of this compound on gallbladder motility. In human volunteers, a continuous infusion of this compound significantly inhibited the gallbladder contraction induced by caerulein (B1668201), a peptide that stimulates gallbladder emptying. researchgate.netnih.gov The inhibitory effect was dose-dependent, with a 74% reduction in contraction at the lowest caerulein dose. researchgate.netnih.gov These findings confirm that the contractile effect of cholecystokinin (B1591339) (CCK)-like peptides on the human gallbladder is at least partially mediated by cholinergic pathways and demonstrate the relaxing activity of this compound on the gallbladder. researchgate.netnih.gov

Further studies in healthy volunteers using olive oil to induce gallbladder contraction showed that intravenous this compound decreased the extent, velocity, and duration of contraction when the oil was administered intraduodenally. nih.govresearchgate.net When the oil was given orally, this compound still reduced the velocity of contraction. nih.govresearchgate.net This suggests that anticholinergic agents like this compound can antagonize both the gastric and duodenal phases of the gallbladder's response to a meal. nih.govresearchgate.net In the isolated guinea-pig gallbladder, this compound inhibited bethanechol-induced contractions with a potency comparable to atropine.

Table 2: Modulation of Gallbladder Contraction by this compound

Stimulus Model Effect of this compound Reference
Caerulein Human Volunteers Significantly inhibited gallbladder contraction (up to 74% reduction). researchgate.netnih.gov
Intraduodenal Olive Oil Human Volunteers Decreased extent, velocity, and duration of gallbladder contraction. nih.govresearchgate.net
Oral Olive Oil Human Volunteers Reduced velocity of gallbladder contraction. nih.govresearchgate.net

Antagonism of Large Bowel Motility Evoked by Exogenous and Endogenous Stimuli in Animal Models (e.g., Neostigmine-induced, Intraluminal Distension)

The inhibitory effects of this compound on large bowel motility have been demonstrated in preclinical animal models, particularly in conscious dogs with a colonic Thiry fistula. nih.govmedchemexpress.com In these models, intravenous administration of this compound proved to be a potent inhibitor of large bowel motility elicited by both external chemical stimuli and internal mechanical stimuli. nih.govmedchemexpress.comtargetmol.com

One of the key exogenous stimuli used to induce colonic motor response is the administration of neostigmine, a cholinesterase inhibitor that increases the availability of acetylcholine at the neuromuscular junction. nih.govpatsnap.compatsnap.com this compound effectively counteracted the colonic motor response induced by neostigmine. nih.govmedchemexpress.comresearchgate.net Studies have quantified this inhibitory effect, establishing a specific dose-response relationship. nih.govmedchemexpress.comglpbio.com

Furthermore, this compound has been shown to inhibit the motor activity in the large bowel that is triggered by endogenous stimuli, such as intraluminal distension. nih.govmedchemexpress.comtargetmol.com This mechanical stimulus mimics the natural stretching of the colon wall that occurs with the passage of intestinal contents. The inhibitory action of this compound against distension-induced motility was observed in a dose range comparable to that effective against neostigmine-induced contractions. nih.govmedchemexpress.comglpbio.com This suggests that the compound is effective at mitigating motility increases that arise from both receptor-mediated and mechanical pathways within the colon. nih.gov

The following table summarizes the key findings from a study evaluating the inhibitory effects of this compound on induced colonic motility in a conscious dog model.

Stimulus Effective Dose Range (IV) ID₅₀ Animal Model
Neostigmine10-100 µg/kg27.9 µg/kgConscious dogs with colonic Thiry fistula
Intraluminal Distension3-100 µg/kgNot ReportedConscious dogs with colonic Thiry fistula
Data sourced from Sagrada et al., 1989. nih.gov

Effects on Tonic and Phasic Components of Contractile Responses

The contractile activity of gastrointestinal smooth muscle can be distinguished into two main components: tonic contractions, which are sustained, long-lasting contractions that determine muscle tone, and phasic contractions, which are rhythmic, short-lasting contractions responsible for the mixing and propulsion of intestinal contents. nih.gov Preclinical research indicates that this compound affects both of these contractile components in the large bowel. nih.govmedchemexpress.comglpbio.com

The mechanism underlying this dual effect relates to the action of this compound as a competitive antagonist at muscarinic receptors. nih.govpatsnap.comresearchgate.net Both tonic and phasic contractions in the colon are significantly mediated by cholinergic input via muscarinic receptors. mdpi.com By blocking these receptors, this compound inhibits the downstream signaling pathways that lead to smooth muscle contraction, regardless of whether the contraction is tonic or phasic in nature. patsnap.compatsnap.com In isolated colonic preparations from both humans and dogs, this compound demonstrated competitive antagonism with pA₂ values, a measure of antagonist potency, ranging from 7.41 to 7.82. nih.govresearchgate.netglpbio.com

The following table details the effects of this compound on the different components of contractile responses.

Contractile Component Effect of this compound Underlying Mechanism Supporting Evidence
Tonic Contractions InhibitionCompetitive antagonism of muscarinic receptorsObserved in studies of neostigmine-induced colonic motility in dogs. nih.govmedchemexpress.com
Phasic Contractions InhibitionCompetitive antagonism of muscarinic receptorsObserved in studies of neostigmine-induced colonic motility in dogs. nih.govmedchemexpress.com
pA₂ values in isolated human and canine colonic preparations: 7.41 - 7.82. nih.govresearchgate.net

Pharmacokinetics and Metabolism Studies of Cimetropium Bromide in Preclinical Models

Elucidation of In Vitro Metabolic Pathways

The in vitro metabolism of cimetropium (B130472) bromide has been explored to understand its biotransformation processes before it is eliminated from the body. These studies are crucial in preclinical evaluation to predict the metabolic fate of a drug in living systems.

Advanced mass spectrometry techniques have been pivotal in identifying the metabolites of cimetropium bromide. nih.gov Constant neutral loss (CNL) tandem mass spectrometry was a key method used to screen for potential metabolites in microsomal incubates without extensive purification procedures. nih.gov This technique allowed for the specific detection of molecules containing the N-methylenecyclopropyl-scopine portion of this compound by monitoring for a characteristic loss of 54 daltons, which corresponds to the methylenecyclopropane (B1220202) group. nih.gov

Furthermore, a CNL scan for a loss of 46 daltons was employed to screen for products resulting from the hydrolysis of the ester bond within the parent compound. nih.gov Through the comparison of daughter ion spectra from ions detected during the CNL scans with the spectra of synthetically created standards, researchers successfully identified and confirmed the presence of ten distinct metabolites of this compound. nih.govresearchgate.net

To assess how metabolism might vary between different species, the in vitro biotransformation of this compound was investigated using liver microsomal preparations from four different preclinical animal models: the rat, hamster, guinea pig, and mouse. nih.govresearchgate.net Liver microsomes are a subcellular fraction rich in drug-metabolizing enzymes, particularly the cytochrome P450 (CYP) superfamily, and serve as a standard in vitro model for studying hepatic metabolism. nih.govspringernature.com The use of incubates from these diverse species allows for a comparative analysis of metabolic pathways and helps in identifying potential differences that could be significant for later stages of drug development. nih.gov

Analysis of the metabolites formed in the hepatic microsomal incubates revealed two primary metabolic transformations for this compound. nih.gov The principal metabolic pathway was identified as the hydroxylation of the aromatic ring located in the ester side-chain of the molecule. nih.govresearchgate.net This oxidative reaction, typically catalyzed by CYP enzymes, adds a hydroxyl group to the molecule, increasing its water solubility and facilitating its excretion.

A secondary, or minor, metabolic pathway was found to be the hydrolysis of the ester bond. nih.govresearchgate.net This reaction cleaves the molecule into two smaller parts, which is another common route for the metabolism of drugs containing ester functionalities.

The comparative study using hepatic microsomes from different animal species highlighted notable species-specific variations in the metabolic profile of this compound. nih.gov One significant difference was observed in the N-demethylation pathway. The N-demethylation of the bridgehead nitrogen was a metabolic transformation detected exclusively in the incubates from rats and hamsters. nih.govresearchgate.net This specific metabolic route was not observed in the microsomal preparations from guinea pigs or mice, indicating a clear difference in the enzymatic activity between the species studied. nih.gov

Summary of In Vitro Metabolic Pathways of this compound in Different Species
Metabolic PathwayRatHamsterGuinea PigMousePathway Significance
Aromatic Ring HydroxylationPresentPresentPresentPresentMajor
Ester Bond HydrolysisPresentPresentPresentPresentMinor
N-DemethylationPresentPresentAbsentAbsentSpecies-Specific

In Vivo Distribution and Accumulation in Animal Systems

In vivo studies in animal models provide essential information on how a drug is distributed and where it accumulates in the body over time.

The time-related tissue distribution of orally administered this compound was investigated in rats. researchgate.netkisti.re.kr The study revealed a dynamic and selective distribution pattern in the gastrointestinal tract. In the upper intestinal segments, including the duodenum, jejunum, and ileum, the binding of the drug decreased over time. researchgate.netkisti.re.kr In contrast, the binding of this compound to the smooth muscle of the colon increased over a 15-hour period. researchgate.netkisti.re.kr

Micro-autoradiographic imaging conducted 24 hours after administration confirmed this selective accumulation, showing the highest density of the compound in colonic tissues, specifically in the smooth muscles, blood vessels, and deep mucosal glands. researchgate.netkisti.re.kr Significant concentrations were also observed in hepatocytes. researchgate.net

Distribution in other tissues was limited. Binding was reported to be absent in the right atrium and was only minor and temporary in the submandibular glands. researchgate.netkisti.re.kr Negligible amounts of the compound were found in the heart and other exocrine glands. researchgate.net This distribution pattern suggests that orally administered this compound selectively accumulates in the colon. researchgate.netkisti.re.kr

Time-Related In Vivo Distribution of this compound in Rat Tissues
TissueObserved Distribution/Binding Over Time
Duodenum, Jejunum, IleumDecreased with time
Colon (Smooth Muscle)Increased with time (over a 15-h period)
Right AtriumAbsent
Submandibular GlandsMinor and temporary
HepatocytesHigh density observed at 24 hours
Heart & Other Exocrine GlandsNegligible

Investigation of Selective Accumulation Mechanisms within Specific Gastrointestinal Segments (e.g., Colon)

Preclinical research has demonstrated that this compound exhibits a notable selective accumulation within the colon following oral administration. researchgate.net This targeted distribution is a key feature that distinguishes it from other antimuscarinic agents. researchgate.net

In preclinical models, studies utilizing radiolabeled this compound have provided significant insights into its distribution patterns. researchgate.net Micro-autoradiographic imaging performed 24 hours after oral administration of (14C)-labeled this compound revealed the highest density of silver grains in colonic tissues. researchgate.net Specifically, the accumulation was observed in the smooth muscles, blood vessels (predominantly venules), and the deep mucosal glands of the colon. researchgate.net

This selective localization in the colon is attributed to a mechanism that is more reflective of its transit along the enteral tract, followed by local uptake and elimination, rather than absorption in the upper gastrointestinal region. researchgate.net This contrasts with the systemic absorption and wider distribution seen with other compounds. researchgate.net The data suggest that the chemical properties of this compound favor its retention and concentration within the lower gastrointestinal tract. researchgate.net

The following table summarizes the observed distribution of radiolabeled this compound in a preclinical model, highlighting its colonic selectivity.

TissueObserved Accumulation (24h post-oral administration)
Colonic Tissues (Smooth Muscle, Blood Vessels, Mucosal Glands)Highest Density
HepatocytesHigh Density
HeartNegligible
Exocrine GlandsNegligible
Other Bodily TissuesNegligible

Comparative Distribution Profiles with Reference Compounds (e.g., Atropine)

The distribution profile of this compound has been compared with that of atropine (B194438), a well-known antimuscarinic agent, in preclinical studies. researchgate.net These comparisons reveal significant differences in their tissue localization, particularly concerning the gastrointestinal tract. researchgate.net

While both compounds act as muscarinic receptor antagonists, their pharmacokinetic behaviors diverge considerably. researchgate.net Preclinical evidence indicates that, unlike this compound, atropine does not selectively accumulate in the colon. researchgate.net Instead, atropine is more readily absorbed systemically, leading to a wider distribution throughout the body. researchgate.net This broader distribution of atropine is associated with a higher incidence of systemic side effects, which are less frequently observed with this compound at therapeutic doses. researchgate.net

The selective accumulation of orally administered this compound in the colon, as opposed to the more generalized distribution of atropine, suggests a different mechanism of action at the tissue level. researchgate.net this compound's targeted effect on the colon is a result of its limited absorption in the upper gastrointestinal tract and subsequent concentration in the lower segments. researchgate.net This localized action is a key differentiator from atropine. researchgate.net

The following table provides a comparative overview of the distribution profiles of this compound and atropine based on preclinical findings.

CharacteristicThis compoundAtropine
Primary Site of Accumulation (Post-Oral Administration)ColonSystemic (Wider Distribution)
Gastrointestinal AbsorptionLimited in upper GI tractReadily absorbed systemically
Distribution to Non-Gastrointestinal Tissues (e.g., Heart, Exocrine Glands)NegligibleWidespread

Structure Activity Relationship Sar and Computational Chemistry of Cimetropium Bromide

Correlation of Molecular Structure with Antimuscarinic Potency

The antimuscarinic potency of cimetropium (B130472) bromide is a direct consequence of its unique chemical architecture. Key structural features, including the quaternary ammonium (B1175870) group and the cyclopropylmethyl moiety, play pivotal roles in its interaction with muscarinic receptors.

Significance of the Quaternary Ammonium Group for Receptor Interaction

The presence of a quaternary ammonium group is a hallmark of many potent anticholinergic agents and is essential for the intrinsic activity of cimetropium bromide. pharmacy180.comjove.com This positively charged nitrogen atom is crucial for the molecule's affinity for the muscarinic receptor, contributing to the binding energy. pharmacy180.com

The quaternary ammonium structure of this compound makes it poorly absorbed into the bloodstream and less likely to cross the blood-brain barrier, which helps to reduce central nervous system side effects. firsthope.co.in This characteristic localizes its action predominantly to peripheral muscarinic receptors, such as those in the gastrointestinal tract. pharmacologyeducation.org The trimethylammonium group is generally considered optimal for maximal muscarinic activity. pharmacy180.com Any substitution of the nitrogen atom with other elements like sulfur or selenium, or the replacement of the methyl groups with larger alkyl groups, typically leads to a decrease or loss of activity. cutm.ac.in

Influence of the Cyclopropylmethyl Moiety on Receptor Affinity and Selectivity

A distinguishing feature of the this compound molecule is the N-cyclopropylmethyl substituent. drugfuture.com This moiety is a significant contributor to the drug's receptor affinity and selectivity. The presence of bulky, cyclic groups in anticholinergic agents often enhances the binding of the antagonist to the receptor. jove.com These larger substitutions can interact with regions on the receptor outside the direct acetylcholine (B1216132) binding site, effectively blocking agonist binding. jove.com

This compound acts as a competitive antagonist at muscarinic receptors, with reported pA2 values (a measure of antagonist affinity) ranging between 7.41 and 7.82 in isolated colon preparations. medchemexpress.com The drug exhibits a high affinity for muscarinic receptors, particularly the M3 subtype, which is prevalent in the gastrointestinal tract. patsnap.comresearchgate.net This selectivity for M3 receptors over M2 and M1 receptors contributes to its targeted therapeutic effects on gastrointestinal smooth muscle, while minimizing cardiac and central nervous system side effects associated with the blockade of M2 and M1 receptors, respectively. researchgate.net

Application of Computational Chemistry for Pharmacophore Development

Computational chemistry provides powerful tools for elucidating the molecular interactions that govern a drug's activity and for designing new, more effective therapeutic agents. These in silico methods are instrumental in developing pharmacophore models, predicting pharmacological properties, and understanding drug-receptor interactions at an atomic level.

In Silico Modeling of this compound-Receptor Interactions

In silico modeling techniques, such as molecular docking, are employed to simulate the interaction between a ligand like this compound and its receptor target. nih.gov These models can predict the binding affinity and the specific orientation of the drug within the receptor's binding pocket. openaccessjournals.com For muscarinic receptors, the ligand recognition site is located in a central pocket formed by the transmembrane helices of the protein. researchgate.net

By visualizing the interactions between this compound and the amino acid residues of the muscarinic receptor, researchers can understand the key determinants of its binding. This includes identifying hydrogen bonds, electrostatic interactions, and hydrophobic interactions. Such studies can provide insights into why this compound shows selectivity for the M3 receptor subtype. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) Analyses

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a compound to its biological activity. wikipedia.org In the context of this compound and other antimuscarinic agents, QSAR studies can be used to develop predictive models for their potency and selectivity. researchgate.net

These models use molecular descriptors, which are numerical representations of the physicochemical properties of the molecules, to build a statistical relationship with their biological activity. japsonline.com For a series of related compounds, QSAR can identify which structural features are most important for activity. This information is invaluable for optimizing lead compounds in drug discovery, allowing for the design of new molecules with improved pharmacological profiles. researchgate.net

Prediction of Pharmacological Properties and Active Centers using Quantum Chemical Calculations

Quantum chemical calculations offer a more fundamental approach to understanding the properties of molecules like this compound. scribd.com These methods can be used to calculate a variety of molecular properties, including electronic structure, charge distribution, and molecular orbital energies. researchgate.net By pre-training deep learning models with quantum mechanical properties, more accurate predictions of pharmacological properties such as absorption, distribution, metabolism, excretion, and toxicity (ADMET) can be achieved. openreview.net

Natural Bond Orbital (NBO) analysis, a quantum chemical method, can be used to study the atomic charges, electronic exchange interactions, and charge delocalization within the this compound molecule. researchgate.net Furthermore, mapping the molecular electrostatic potential can help predict the sites on the molecule that are most likely to be involved in electrophilic and nucleophilic attacks, providing insights into its reactivity and interaction with the receptor's active site. researchgate.net These computational approaches are becoming increasingly important in modern medicinal chemistry for designing new drug molecules in silico before their actual synthesis and testing. scribd.com

Advanced Research Methodologies for Cimetropium Bromide Investigation

Ex Vivo and In Vitro Pharmacological Assay Methodologies

Isolated Organ Bath Techniques for Smooth Muscle Contractility Assessment

Isolated organ bath techniques are a cornerstone in the pharmacological investigation of compounds affecting smooth muscle. reprocell.comugobasile.comscribd.comwikipedia.org These in vitro methods involve suspending isolated tissue preparations, such as strips of colon, ileum, or gallbladder, in a chamber containing a physiological salt solution, maintained at a constant temperature and aerated with carbogen (B8564812) (95% O2 and 5% CO2). reprocell.comfrontiersin.org This setup allows for the direct measurement of tissue contractility in response to various stimuli.

In the study of cimetropium (B130472) bromide, longitudinal muscle preparations with the myenteric plexus from the guinea-pig ileum and colonic preparations from humans and dogs have been utilized. researchgate.netnih.govnih.govkarger.com These tissues are mounted in organ baths, and their contractile responses are recorded using force transducers. reprocell.com This methodology has been fundamental in demonstrating the antispasmodic properties of cimetropium bromide by assessing its ability to inhibit muscle contractions. researchgate.net The technique allows for the determination of the drug's direct effects on the muscle tissue, independent of systemic physiological influences. wikipedia.org

Electrically Induced Contraction Protocols for Neurogenic Response Evaluation

To evaluate the influence of this compound on nerve-mediated smooth muscle responses, electrically induced contraction protocols are employed. Electrical field stimulation (EFS) of isolated tissue preparations, such as the guinea-pig ileum or colon, activates intramural nerves, causing the release of neurotransmitters like acetylcholine (B1216132) and subsequent muscle contraction. frontiersin.orgresearchgate.netnih.gov

Studies have shown that this compound effectively inhibits contractions induced by EFS. researchgate.netnih.gov This inhibitory action suggests that this compound interferes with the neurogenic control of smooth muscle contractility. By comparing its effects on EFS-induced contractions to those induced by direct application of agonists, researchers can differentiate between pre-synaptic (affecting neurotransmitter release) and post-synaptic (affecting receptors on the muscle) sites of action. Notably, this compound demonstrates a more potent effect on EFS-induced contractions compared to contractions induced by exogenous acetylcholine, suggesting a potential pre-synaptic component to its action in addition to its post-synaptic receptor blockade. researchgate.netnih.gov

Agonist-Induced Contraction Studies (e.g., Acetylcholine, Bethanechol, Nicotine)

To specifically characterize the receptor-level interactions of this compound, agonist-induced contraction studies are performed. In these experiments, isolated smooth muscle preparations are exposed to known contractile agents (agonists) that act on specific receptors.

Acetylcholine (ACh): As a primary neurotransmitter of the parasympathetic nervous system, acetylcholine directly stimulates muscarinic receptors on smooth muscle cells to induce contraction. patsnap.compatsnap.com this compound has been shown to competitively antagonize acetylcholine-induced contractions, indicating its mechanism of action involves blocking these muscarinic receptors. patsnap.compatsnap.com

Bethanechol: This synthetic choline (B1196258) ester is a muscarinic receptor agonist that is resistant to degradation by acetylcholinesterase. drugbank.compatsnap.com It is used to induce sustained smooth muscle contraction. This compound effectively relaxes bethanechol-induced contractions in tissues like the guinea-pig gallbladder, further confirming its antimuscarinic properties.

Nicotine (B1678760): Nicotine stimulates nicotinic receptors on postganglionic neurons in the myenteric plexus, leading to the release of acetylcholine and subsequent muscle contraction. This compound's ability to inhibit nicotine-induced contractions points to its effectiveness in blocking the final step of this neural pathway—the action of released acetylcholine on the smooth muscle's muscarinic receptors. researchgate.netnih.gov

The inhibitory potency of this compound against these various agonists helps to quantify its antimuscarinic activity.

Schild Plot Analysis for Antagonist Characterization

Schild plot analysis is a classical pharmacological method used to quantify the potency of a competitive antagonist and to determine its mechanism of antagonism. numberanalytics.comgithub.iowikipedia.org The analysis involves generating dose-response curves for an agonist in the absence and presence of increasing concentrations of the antagonist.

For this compound, Schild plot analysis has been instrumental in confirming its competitive antagonism at muscarinic receptors. researchgate.net The analysis yields a pA2 value, which represents the negative logarithm of the molar concentration of the antagonist that requires a doubling of the agonist concentration to produce the same response. In studies on isolated human and canine colonic preparations, this compound yielded pA2 values ranging from 7.41 to 7.82. nih.govkarger.commedchemexpress.comresearchgate.net A Schild plot with a slope not significantly different from 1.0, as observed for this compound, is characteristic of competitive antagonism. researchgate.netnumberanalytics.com This indicates that this compound and the agonist (e.g., bethanechol) compete for the same binding site on the muscarinic receptor. researchgate.netnumberanalytics.com

ParameterDescriptionSignificance for this compoundReference
Dose Ratio (DR)The ratio of the agonist concentration required to produce a specific response in the presence of an antagonist to the concentration required in its absence.Quantifies the rightward shift in the agonist dose-response curve caused by this compound. github.io
pA2 ValueThe negative logarithm of the antagonist concentration at which the dose ratio is 2. It is a measure of antagonist potency.Determined to be between 7.41 and 7.82 for this compound in colonic preparations, quantifying its affinity for muscarinic receptors. nih.govkarger.commedchemexpress.comresearchgate.net
Schild Plot SlopeThe slope of the line when plotting log(DR-1) against the log of the antagonist concentration.A slope of approximately 1 indicates competitive antagonism, which has been demonstrated for this compound. researchgate.netnumberanalytics.com

Superfusion Experiments with Radiolabeled Neurotransmitters for Release Studies

To investigate the potential pre-synaptic effects of this compound on neurotransmitter release, superfusion experiments are conducted. This technique involves preloading isolated tissue, such as the guinea-pig ileum myenteric plexus, with a radiolabeled neurotransmitter precursor, like [3H]-choline. researchgate.netnih.gov The tissue is then continuously bathed (superfused) with a physiological solution, and the effluent is collected to measure the release of the radiolabeled neurotransmitter (in this case, [3H]-acetylcholine).

Electrical stimulation is used to evoke neurotransmitter release. In such experiments, this compound has been observed to decrease the electrically stimulated release of [3H]-acetylcholine. researchgate.netnih.gov This finding suggests that, in addition to its primary role as a post-synaptic muscarinic receptor antagonist, this compound may also possess an inhibitory effect on acetylcholine release from nerve endings. researchgate.netnih.gov It is also suggested that this compound has a weaker effect on muscarinic autoreceptors compared to atropine (B194438). researchgate.netnih.gov

In Vivo Animal Model Paradigms for Pharmacological Characterization

In vivo animal models are essential for understanding the pharmacological effects of a compound in a whole, living organism. pharmaron.com For this compound, these models have been crucial for characterizing its spasmolytic activity in a more physiologically relevant context.

A key model involves the use of conscious dogs fitted with a colonic Thiry fistula. nih.govkarger.commedchemexpress.comresearchgate.net This surgical preparation isolates a segment of the colon, allowing for the direct measurement of its motor activity in response to various stimuli without the interference of digesting food. In this model, intravenous administration of this compound has been shown to be a potent inhibitor of large bowel motility evoked by both exogenous (e.g., neostigmine (B1678181) administration) and endogenous (e.g., intraluminal distension) stimuli. nih.govkarger.commedchemexpress.comresearchgate.net

The table below summarizes key findings from an in vivo study using this dog model:

StimulusEffect of this compoundPotency (ID50)Affected ComponentsReference
Neostigmine AdministrationCounteracts colonic motor response27.9 µg/kgBoth tonic and phasic components nih.govkarger.commedchemexpress.comresearchgate.net
Intraluminal DistensionInhibits motor activityComparable dose range (3-100 µg/kg)Overall motor activity nih.govkarger.commedchemexpress.comresearchgate.net

These in vivo studies confirm the potent spasmolytic properties of this compound observed in in vitro experiments and demonstrate its efficacy in counteracting hypermotility states of the colon. karger.com

Establishment and Validation of Animal Models for Gastrointestinal Motility Studies

A key model utilized in the preclinical evaluation of this compound is the conscious dog equipped with a colonic Thiry fistula. nih.govdoi.org This surgical preparation isolates a segment of the colon, allowing for the direct measurement of motor activity in response to various stimuli without the interference of digestive processes. This model has proven invaluable for studying the effects of both exogenous and endogenous stimuli on large bowel motility and for quantifying the inhibitory action of antispasmodic agents. nih.govdoi.org

Models of Induced Gastrointestinal Hypermotility for Antispasmodic Evaluation

To assess the efficacy of this compound against spasmodic conditions, researchers have utilized models where gastrointestinal hypermotility is pharmacologically or mechanically induced. One such model involves the administration of neostigmine, a cholinesterase inhibitor that increases acetylcholine levels and thereby stimulates intense colonic motor responses. nih.govdoi.org Studies have shown that intravenous administration of this compound effectively counteracts the neostigmine-induced colonic contractions in a dose-dependent manner, affecting both the tonic and phasic components of the response. nih.govdoi.org

Another critical model for evaluating antispasmodic activity is the induction of motor activity through intraluminal distension of the colon. nih.govdoi.org This method mimics the physiological stimulus of stool or gas within the large bowel, providing insights into the drug's effect on reflex nervous pathways that govern colonic motility. doi.org Research has demonstrated that this compound significantly inhibits the motor activity elicited by this mechanical distension. nih.govdoi.org

Assessment of Pharmacodynamic Endpoints in Animal Studies

The evaluation of this compound's pharmacodynamic effects in these animal models involves the measurement of specific endpoints. A crucial parameter is the median inhibitory dose (ID50), which quantifies the dose of the drug required to inhibit a specific response by 50%. For instance, in the neostigmine-induced hypermotility model in dogs, the ID50 for this compound has been determined to be 27.9 μg/kg. nih.govdoi.orgnih.gov

Furthermore, in vitro studies on isolated colonic preparations from both humans and dogs have been used to determine the affinity of this compound for muscarinic receptors. doi.orgnih.govvulcanchem.com The affinity is expressed as a pA2 value, which represents the negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. For this compound, pA2 values ranging from 7.41 to 7.82 have been reported, indicating its competitive antagonism at muscarinic receptors. nih.govdoi.orgnih.govvulcanchem.com

Table 1: Pharmacodynamic Data for this compound in Preclinical Models

Model/AssaySpeciesEndpointResultReference
Neostigmine-induced Colonic HypermotilityDogID5027.9 μg/kg nih.gov, doi.org, nih.gov
Intraluminal DistensionDogInhibition of Motor ActivityEffective at 3-100 μg/kg nih.gov, doi.org, vulcanchem.com
Isolated Colonic PreparationsHuman, DogpA27.41 - 7.82 nih.gov, doi.org, vulcanchem.com, nih.gov

Bioanalytical and Imaging Techniques for Compound and Metabolite Analysis

The investigation of this compound extends beyond its pharmacodynamic effects to its metabolic profile and tissue distribution. Advanced bioanalytical and imaging techniques have been essential in identifying its metabolites and understanding its localization within the body.

Application of Constant Neutral Loss Tandem Mass Spectrometry for Metabolite Profiling

Constant neutral loss (CNL) tandem mass spectrometry has been a powerful tool for the rapid screening and identification of this compound metabolites in vitro. nih.govcapes.gov.brresearchgate.netresearchgate.net This technique allows for the selective detection of compounds that lose a specific neutral fragment during mass spectrometric analysis. For this compound, monitoring the loss of 54 daltons (corresponding to methylenecyclopropane) from the N-methylenecyclopropyl-scopine part of the molecule, and a loss of 46 daltons to screen for ester hydrolysis products, has enabled the identification of multiple metabolites from microsomal incubates of various animal species, including rat, hamster, guinea pig, and mouse. nih.govresearchgate.net This method has revealed that hydroxylation of the aromatic ring in the ester side-chain is a major metabolic pathway, while ester bond hydrolysis is a minor pathway. nih.gov N-demethylation of the bridgehead nitrogen was observed in rat and hamster incubates. nih.gov In one study, a combination of CNL and daughter ion scanning tandem mass spectrometry identified nine metabolites. capes.gov.br

High-Performance Liquid Chromatography (HPLC) Integration in Metabolic Research

High-performance liquid chromatography (HPLC) plays a crucial role in metabolic research of this compound, often used in conjunction with mass spectrometry (LC-MS). nih.gov While CNL scanning can screen microsomal incubates with minimal purification, HPLC provides a more refined separation of metabolites. nih.govresearchgate.net The use of Sep-Pak C18 cartridges for solid-phase extraction has been shown to be superior to organic solvent extraction for purifying metabolite mixtures from microsomal incubates prior to mass spectrometric analysis, leading to better recovery and superior spectral results. nih.gov

In Vivo Binding Studies Combined with Autoradiographic Imaging for Receptor Localization

To visualize the distribution and target engagement of this compound in vivo, researchers have utilized a combination of in vivo binding studies with autoradiographic imaging. researchgate.netresearchgate.net In these studies, radiolabeled cimetropium (e.g., with ³H or ¹⁴C) is administered orally to rats. The time-related distribution and binding to muscarinic receptors in various tissues are then examined. researchgate.netresearchgate.net

These studies have revealed a selective accumulation and binding of this compound in the colon over time, in contrast to its distribution in the upper gastrointestinal tract (duodenum, jejunum, and ileum), which decreases with time. researchgate.netresearchgate.net Micro-autoradiographic imaging has shown a high density of silver grains, representing the presence of radiolabeled cimetropium, in colonic tissues, specifically in the smooth muscles, blood vessels, and deep mucosal glands. researchgate.netresearchgate.net This selective localization in the colon aligns with its therapeutic application for lower gastrointestinal disorders. researchgate.netresearchgate.net

Q & A

Q. What is the pharmacological mechanism of cimetropium bromide, and how can its antispasmodic activity be methodologically assessed?

this compound acts as a competitive antagonist of muscarinic acetylcholine receptors, particularly targeting gastrointestinal smooth muscle M3 receptors . To evaluate its antispasmodic efficacy:

  • In vitro : Use receptor-binding assays with radiolabeled ligands (e.g., 3^3H-N-methylscopolamine) to measure affinity (KiK_i) and selectivity for muscarinic receptor subtypes .
  • In vivo : Employ animal models (e.g., guinea pig ileum) to quantify inhibition of carbachol-induced contractions. Dose-response curves and IC50_{50} values should be calculated .

Q. What key factors should be considered when designing clinical trials to evaluate this compound’s impact on endoscopic detection rates?

  • Population : Ensure balanced demographic covariates (age, BMI, smoking/alcohol history) and control for confounders like Helicobacter pylori infection or diabetes .
  • Intervention : Standardize dosage (e.g., 5 mg IV pre-endoscopy) and administration timing relative to procedures .
  • Outcomes : Use propensity score matching to address baseline differences between intervention and control groups, as done in a cohort study of 41,670 participants .
  • Blinding : Implement placebo-controlled randomization to minimize bias, particularly in assessing subjective endpoints like endoscopist observation time .

Advanced Research Questions

Q. How can contradictory findings in this compound’s efficacy across gastric regions (e.g., body vs. pylorus) be systematically analyzed?

  • Stratified Analysis : Subgroup findings from large cohorts (e.g., gastric body tumors detected in 0.16% of intervention vs. 0.07% in controls, P=0.007P = 0.007) suggest region-specific peristalsis suppression. Compare anatomical motility patterns using high-resolution manometry .
  • Mechanistic Studies : Conduct ex vivo experiments on tissue samples from different gastric regions to quantify receptor density and drug binding affinity .

Q. What statistical methods address missing data and unmeasured confounders in retrospective studies on this compound?

  • Multiple Imputation : As applied in a study with incomplete covariate data, generate pooled odds ratios (e.g., OR = 1.55 for tumor detection, 95% CI: 1.03–2.33) to account for missing variables .
  • Sensitivity Analysis : Test robustness of results by varying assumptions about unmeasured confounders (e.g., endoscopist skill variability) using Monte Carlo simulations .

Q. How can researchers optimize this compound’s utility in detecting small gastric lesions (<1 cm)?

  • Synergistic Protocols : Combine this compound with mucolytic agents (e.g., simethicone) to enhance mucosal visibility, as small lesion detection improved from 0.05% in controls to 0.12% in intervention groups .
  • Technology Integration : Pair drug administration with high-definition endoscopy or AI-assisted image analysis to standardize lesion identification .

Methodological Challenges and Solutions

Q. What limitations exist in current studies on this compound’s role in endoscopy, and how can they be mitigated?

  • Retrospective Bias : Studies like the 67,683-participant cohort relied on historical data, risking unmeasured confounders. Mitigate via prospective trials with pre-specified endpoints .
  • Motility Quantification : Lack of direct peristalsis measurement post-administration. Use functional lumen imaging probe (FLIP) technology to objectively assess gastric compliance .

Q. How can preclinical models be refined to better predict this compound’s clinical outcomes?

  • Humanized Models : Use transgenic mice expressing human M3 receptors to improve translational relevance .
  • Disease-Specific Models : Induce gastric dysplasia in animals (e.g., H. pylori infection models) to evaluate tumor detection enhancement mechanisms observed in clinical studies .

Data Interpretation and Reporting

Q. How should researchers interpret heterogeneity in biopsy rates among endoscopists in this compound studies?

  • Adjust for Operator Variability : In studies with 14 endoscopists, biopsy rates ranged from 8.8% to 30.9%. Use mixed-effects models to account for operator-specific practices .
  • Standardize Training : Implement competency-based protocols for lesion recognition to reduce variability, as done in certified endoscopist cohorts .

Q. What ethical considerations arise when using this compound in vulnerable populations (e.g., elderly or comorbid patients)?

  • Risk-Benefit Analysis : Prioritize patients without contraindications (e.g., glaucoma, arrhythmias) and document adverse events systematically, as omitted in prior studies .
  • Informed Consent : Clearly communicate off-label use in research contexts, adhering to IRB guidelines for human subjects .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.